molecular formula O2 B1211578 Oxygen CAS No. 7782-44-7

Oxygen

Cat. No.: B1211578
CAS No.: 7782-44-7
M. Wt: 31.999 g/mol
InChI Key: MYMOFIZGZYHOMD-UHFFFAOYSA-N
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Description

Oxygen is a colorless, odorless and tasteless gas. It will support life. It is noncombustible, but will actively support the burning of combustible materials. Some materials that will not burn in air will burn in this compound. Materials that burn in air will burn more vigorously in this compound. As a non-liquid gas it is shipped at pressures of 2000 psig or above. Pure this compound is nonflammable. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. This compound is used in the production of synthesis gas from coal, for resuscitation and as an inhalant.
Dithis compound is a diatomic this compound, a gas molecular entity and an elemental molecule. It has a role as an anti-inflammatory drug, a reagent, a nutrient, a micronutrient, an oxidising agent, a human metabolite, a member of food packaging gas and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a hydridodithis compound(1+).
This compound is an element displayed by the symbol O, and atomic number 8. It is an essential element for human survival. Decreased this compound levels may be treated with medical this compound therapy. Treatment with this compound serves to increase blood this compound levels and also exerts a secondary effect of decreasing blood flow resistance in the diseased lung, leading to decreased cardiovascular workload in an attempt to oxygenate the lungs. This compound therapy is used to treat emphysema, pneumonia, some heart disorders (congestive heart failure), some disorders that cause increased pulmonary artery pressure, and any disease that impairs the body's ability to take up and use gaseous this compound. Higher level of this compound than ambient air (hyperoxia) can be introduced under normobaric or hyperbaric conditions.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Euonymus hamiltonianus, Acacia kempeana, and Abelmoschus esculentus with data available.
This compound is an element with atomic symbol O, atomic number 8, and atomic weight 16.
This compound is a mineral.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
An element with atomic symbol O, atomic number 8, and atomic weight [15.99903;  15.99977]. It is the most abundant element on earth and essential for respiration.
See also: Carbon Dioxide;  this compound (component of);  Helium;  this compound (component of);  Helium;  nitrogen;  this compound (component of) ... View More ...

Mechanism of Action

Oxygen therapy increases the arterial pressure of this compound and is effective in improving gas exchange and this compound delivery to tissues, provided that there are functional alveolar units. This compound plays a critical role as an electron acceptor during oxidative phosphorylation in the electron transport chain through activation of cytochrome c oxidase (terminal enzyme of the electron transport chain). This process achieves successful aerobic respiration in organisms to generate ATP molecules as an energy source in many tissues. This compound supplementation acts to restore normal cellular activity at the mitochondrial level and reduce metabolic acidosis. There is also evidence that this compound may interact with O2-sensitive voltage-gated potassium channels in glomus cells and cause hyperpolarization of mitochondrial membrane.
The exact mechanism whereby hypoxic pulmonary vasoconstriction is elicited is still unsettled. A possible role for toxic this compound metabolites was evaluated, employing a set-up of blood-perfused isolated rat lungs. Hypoxic pulmonary vasoconstriction reflected as pulmonary arterial pressor responses, was evoked by alternately challenging the airways with a hypoxic- and a normoxic gas mixture, resulting in gradually increasing responses until a maximum was obtained. In a sequence of responses (mean +/- s.e. mean) increasing from 2.5 +/ - 0.2 kPa to 3.2 +/ - 0.1 kPa, administration to the perfusate of the inhibitor of xanthine oxidase, allopurinol reduced the subsequent response to 2.5 +/- 0.2 kPa (P < 0.001). By contrast, allopurinol did not affect vasoconstriction induced by serotonin or bradykinin. In control experiments responses continued to increase after administration of hypoxanthine (substrate of xanthine oxidase). Neither pretreatment with daily injections of the antioxidant vitamin E for 3 days in advance, nor addition to the perfusate of the scavenger enzymes superoxide dismutase and catalase, or dimethylsulfoxide had any impact on hypoxic pulmonary vasoconstriction;  the subsequent responses rose at the same rate and in the same way as before. Thus, the present study has shown that allopurinol inhibition of xanthine oxidase depresses hypoxic pulmonary vasoconstriction. This could be due either to reduced production of toxic this compound metabolites or to accumulation of purine metabolites. The absence of inhibitory effects of quenchers of toxic this compound metabolites refutes a role for these metabolites in the elicitation of hypoxic pulmonary vasoconstriction. More likely, allopurinol inhibits hypoxic pulmonary vasoconstriction by interfering with the purine metabolism.
Exposure to hyperoxia results in endothelial necrosis followed by type II cell proliferation. This suggests that type II cells are resistant to hyperoxia. This compound-induced lung injury may result from an overproduction of this compound metabolites normally scavenged by antioxidants such as superoxide dismutase, glutathione peroxidase, catalase and reduced glutathione. Therefore, resistance of type II cells to hyperoxia may be linked to high antioxidant activities. To test this hypothesis /the authors/ compared in vitro the effects of a 24 hr exposure period to 95% O2 on cultured type II cells, lung fibroblasts and alveolar macrophages isolated from rats. We show that type II cells, when compared with other cell types, are highly sensitive to hyperoxia as shown by increased lactate dehydrogenase release, decreased deoxyribose nucleic acid and protein content of Petri dishes and decreased thymidine incorporation into DNA. Synthesis of dipalmitoylphosphatidylcholine was also significantly reduced. Antioxidant enzyme activities as well as glutathione content were not higher in type II cells than in other cell types. However, hyperoxia results in a decreased superoxide dismutase activity and glutathione content in type II cells which was not observed in fibroblasts. /It was concluded/ that adaptative changes in superoxide dismutase and glutathione metabolism could be important defense mechanisms in cells exposed to hyperoxia.
This compound, essential for mammalian life, is paradoxically harmful. If O2 is given at high enough concentrations for long enough times, the body's protective mechanisms are overwhelmed, leading to cellular injury and, with continued exposure, even death. In the course of O2 metabolism, several toxic substances are generated, including superoxide anion (O2-), hydrogen peroxide (H2O2), hydroxyl radical (OH-), lipid peroxides, and others. Without the availability of several enzymes that destroy these toxic intermediary compounds, cell death quickly occurs. The protective enzymes include superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GP). Glutathione reductase (GR) participates by re-forming glutathione, which is preferentially oxidized, thereby sparing sulfhydryl-bearing proteins and cell wall constituents. Other contributors to the control of oxidant toxicity include vitamin C (ascorbic acid), vitamin E (alpha-tocopherol), vitamin A, and selenium, a cofactor for GP. Normally, a balance exists between the production of toxic oxidants and their destruction by antioxidant mechanisms. Some individuals may lack the ability to produce sufficient antioxidants and suffer a slow progressive tissue deterioration as a result.
Protein accumulation in the BAL fluid results from damage to the pavement-like cells that line the alveolar sacs, known as type I cells, which cover 95% of the alveolar surface. Type I cells are generally incapable of dividing, but when damaged, can be replaced by the type II alveolar cells interspersed among them. Type II cells are less susceptible to toxic injury, can proliferate rapidly, and can be transformed into type I cells. Toxic injuries that affect only type I cells can be repaired by this proliferative process. To the extent that type II cells are also injured, the effects are more severe and may lead to permanent changes. Other types of cells in the lung are also affected, especially the capillary endothelial cells, leading to leakage of blood plasma into the interstitial tissue between the alveoli, and ultimately into the alveoli. Blood cells in the capillaries may also form a clot or may leak into alveolar spaces (hemorrhage). Other cells in the interstitium, such as fibroblasts, are damaged. An inflammatory response, with infiltration of white blood cells, proliferation of fibroblasts, and subsequent fibrosis may follow.
For more Mechanism of Action (Complete) data for this compound (11 total), please visit the HSDB record page.

Biochemical Analysis

Biochemical Properties

Oxygen is involved in numerous biochemical reactions, primarily as an electron acceptor in oxidative phosphorylation. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound binds to hemoglobin in red blood cells, facilitating its transport throughout the body. In the mitochondria, this compound acts as the final electron acceptor in the electron transport chain, enabling the production of ATP. This compound also interacts with cytochrome c oxidase, an enzyme in the electron transport chain, to facilitate the transfer of electrons and the reduction of this compound to water .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for aerobic respiration, which occurs in the mitochondria and produces ATP. This compound levels can affect the expression of hypoxia-inducible factors (HIFs), which regulate genes involved in angiogenesis, erythropoiesis, and glycolysis. Inadequate this compound supply, or hypoxia, can lead to cellular stress and the activation of adaptive responses to restore this compound homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. In the electron transport chain, this compound binds to cytochrome c oxidase, facilitating the transfer of electrons and the production of water. This process generates a proton gradient across the mitochondrial membrane, driving ATP synthesis. This compound also participates in the formation of reactive this compound species (ROS), which can act as signaling molecules or cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but its reactivity can lead to the formation of ROS, which can cause oxidative stress and damage to cells. Long-term exposure to high this compound levels, or hyperoxia, can result in cellular toxicity and impaired function. Conversely, hypoxia can induce adaptive responses to enhance this compound delivery and utilization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low this compound levels, or hypoxia, can lead to tissue damage and impaired function, while high this compound levels, or hyperoxia, can cause oxidative stress and toxicity. Studies have shown that hyperoxia can induce vasoconstriction and reduce cardiac output, particularly in small blood vessels. The dosage and duration of this compound exposure are critical factors in determining its effects on animal physiology .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. In glycolysis, glucose is broken down into pyruvate, which is then oxidized in the citric acid cycle to produce ATP, NADH, and FADH2. These electron carriers donate electrons to the electron transport chain, where this compound acts as the final electron acceptor, enabling the production of ATP. This compound is also involved in the metabolism of fatty acids and amino acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream. Hemoglobin in red blood cells binds to this compound in the lungs and releases it in tissues where it is needed. This compound diffuses across cell membranes and is transported to the mitochondria, where it participates in cellular respiration. The distribution of this compound is regulated by various factors, including blood flow, this compound affinity of hemoglobin, and tissue this compound demand .

Subcellular Localization

Within cells, this compound is primarily localized in the mitochondria, where it is used in the electron transport chain to produce ATP. This compound can also be found in other subcellular compartments, such as the cytoplasm and the endoplasmic reticulum, where it participates in various biochemical reactions. The localization of this compound within cells is influenced by its diffusion properties and the presence of this compound-binding proteins .

Properties

IUPAC Name

molecular oxygen
Source PubChem
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InChI

InChI=1S/O2/c1-2
Source PubChem
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InChI Key

MYMOFIZGZYHOMD-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

O=O
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Molecular Formula

O2
Record name OXYGEN
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Record name OXYGEN
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DSSTOX Substance ID

DTXSID2037681
Record name Oxygen
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Molecular Weight

31.999 g/mol
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Physical Description

Oxygen is a colorless, odorless and tasteless gas. It will support life. It is noncombustible, but will actively support the burning of combustible materials. Some materials that will not burn in air will burn in oxygen. Materials that burn in air will burn more vigorously in oxygen. As a non-liquid gas it is shipped at pressures of 2000 psig or above. Pure oxygen is nonflammable. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Oxygen is used in the production of synthesis gas from coal, for resuscitation and as an inhalant., Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Light blue, odorless gas; [CHRIS] Transported as a compressed gas (cryogenic liquid); [CHEMINFO], Liquid, ODOURLESS COMPRESSED GAS., Colorless, odorless and tasteless gas.
Record name OXYGEN
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Record name Oxygen
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Record name OXYGEN
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Boiling Point

-297.3 °F at 760 mmHg (USCG, 1999), -182.96 °C, -183 °C, -297.3 °F
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Solubility

39mg/L, 1 vol gas dissolves in 32 vol water at 20 °C, in 7 vol alcohol at 20 °C; sol in other organic liquids and usually to a greater extent than in water, 4.89 CU M SOL IN 100 CC WATER @ 0 °C; 2.46 CU M SOL IN 100 CC WATER @ 50 °C; 2.30 CU M SOL IN 100 CC WATER @ 100 °C; 2.78 G SOL IN 100 CC ALC @ 25 °C, 37.5 mg/mL at 21 °C, Solubility in water, ml/100ml at 20 °C: 3.1
Record name Oxygen
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Density

1.14 at -297.4 °F (USCG, 1999) - Denser than water; will sink, Gas: 1.429 g/L at 0 °C; liq: 1.14 g/ml at -183 °C, 1.14 at -297.4 °F
Record name OXYGEN
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Vapor Density

1.43 (AIR= 1), Relative vapor density (air = 1): 1.1
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Vapor Pressure

1 kPa at -211.9 °C; 10 kPa at -200.5 °C; 100 kPa at -183.1 °C
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Mechanism of Action

Oxygen therapy increases the arterial pressure of oxygen and is effective in improving gas exchange and oxygen delivery to tissues, provided that there are functional alveolar units. Oxygen plays a critical role as an electron acceptor during oxidative phosphorylation in the electron transport chain through activation of cytochrome c oxidase (terminal enzyme of the electron transport chain). This process achieves successful aerobic respiration in organisms to generate ATP molecules as an energy source in many tissues. Oxygen supplementation acts to restore normal cellular activity at the mitochondrial level and reduce metabolic acidosis. There is also evidence that oxygen may interact with O2-sensitive voltage-gated potassium channels in glomus cells and cause hyperpolarization of mitochondrial membrane., The exact mechanism whereby hypoxic pulmonary vasoconstriction is elicited is still unsettled. A possible role for toxic oxygen metabolites was evaluated, employing a set-up of blood-perfused isolated rat lungs. Hypoxic pulmonary vasoconstriction reflected as pulmonary arterial pressor responses, was evoked by alternately challenging the airways with a hypoxic- and a normoxic gas mixture, resulting in gradually increasing responses until a maximum was obtained. In a sequence of responses (mean +/- s.e. mean) increasing from 2.5 +/ - 0.2 kPa to 3.2 +/ - 0.1 kPa, administration to the perfusate of the inhibitor of xanthine oxidase, allopurinol reduced the subsequent response to 2.5 +/- 0.2 kPa (P < 0.001). By contrast, allopurinol did not affect vasoconstriction induced by serotonin or bradykinin. In control experiments responses continued to increase after administration of hypoxanthine (substrate of xanthine oxidase). Neither pretreatment with daily injections of the antioxidant vitamin E for 3 days in advance, nor addition to the perfusate of the scavenger enzymes superoxide dismutase and catalase, or dimethylsulfoxide had any impact on hypoxic pulmonary vasoconstriction; the subsequent responses rose at the same rate and in the same way as before. Thus, the present study has shown that allopurinol inhibition of xanthine oxidase depresses hypoxic pulmonary vasoconstriction. This could be due either to reduced production of toxic oxygen metabolites or to accumulation of purine metabolites. The absence of inhibitory effects of quenchers of toxic oxygen metabolites refutes a role for these metabolites in the elicitation of hypoxic pulmonary vasoconstriction. More likely, allopurinol inhibits hypoxic pulmonary vasoconstriction by interfering with the purine metabolism., Exposure to hyperoxia results in endothelial necrosis followed by type II cell proliferation. This suggests that type II cells are resistant to hyperoxia. Oxygen-induced lung injury may result from an overproduction of oxygen metabolites normally scavenged by antioxidants such as superoxide dismutase, glutathione peroxidase, catalase and reduced glutathione. Therefore, resistance of type II cells to hyperoxia may be linked to high antioxidant activities. To test this hypothesis /the authors/ compared in vitro the effects of a 24 hr exposure period to 95% O2 on cultured type II cells, lung fibroblasts and alveolar macrophages isolated from rats. We show that type II cells, when compared with other cell types, are highly sensitive to hyperoxia as shown by increased lactate dehydrogenase release, decreased deoxyribose nucleic acid and protein content of Petri dishes and decreased thymidine incorporation into DNA. Synthesis of dipalmitoylphosphatidylcholine was also significantly reduced. Antioxidant enzyme activities as well as glutathione content were not higher in type II cells than in other cell types. However, hyperoxia results in a decreased superoxide dismutase activity and glutathione content in type II cells which was not observed in fibroblasts. /It was concluded/ that adaptative changes in superoxide dismutase and glutathione metabolism could be important defense mechanisms in cells exposed to hyperoxia., Oxygen, essential for mammalian life, is paradoxically harmful. If O2 is given at high enough concentrations for long enough times, the body's protective mechanisms are overwhelmed, leading to cellular injury and, with continued exposure, even death. In the course of O2 metabolism, several toxic substances are generated, including superoxide anion (O2-), hydrogen peroxide (H2O2), hydroxyl radical (OH-), lipid peroxides, and others. Without the availability of several enzymes that destroy these toxic intermediary compounds, cell death quickly occurs. The protective enzymes include superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GP). Glutathione reductase (GR) participates by re-forming glutathione, which is preferentially oxidized, thereby sparing sulfhydryl-bearing proteins and cell wall constituents. Other contributors to the control of oxidant toxicity include vitamin C (ascorbic acid), vitamin E (alpha-tocopherol), vitamin A, and selenium, a cofactor for GP. Normally, a balance exists between the production of toxic oxidants and their destruction by antioxidant mechanisms. Some individuals may lack the ability to produce sufficient antioxidants and suffer a slow progressive tissue deterioration as a result., Protein accumulation in the BAL fluid results from damage to the pavement-like cells that line the alveolar sacs, known as type I cells, which cover 95% of the alveolar surface. Type I cells are generally incapable of dividing, but when damaged, can be replaced by the type II alveolar cells interspersed among them. Type II cells are less susceptible to toxic injury, can proliferate rapidly, and can be transformed into type I cells. Toxic injuries that affect only type I cells can be repaired by this proliferative process. To the extent that type II cells are also injured, the effects are more severe and may lead to permanent changes. Other types of cells in the lung are also affected, especially the capillary endothelial cells, leading to leakage of blood plasma into the interstitial tissue between the alveoli, and ultimately into the alveoli. Blood cells in the capillaries may also form a clot or may leak into alveolar spaces (hemorrhage). Other cells in the interstitium, such as fibroblasts, are damaged. An inflammatory response, with infiltration of white blood cells, proliferation of fibroblasts, and subsequent fibrosis may follow., For more Mechanism of Action (Complete) data for OXYGEN (11 total), please visit the HSDB record page.
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Impurities

/Possible impurities:/ Argon; krypton; xenon; methane; ethane; ethylene; acetylene; carbon dioxide; carbon monoxide; nitrous oxide; halogenated refrigerants; solvents /some impurities may be generated from the production process/
Record name OXYGEN
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Color/Form

Colorless gas, Slightly bluish liquid at -183 °C

CAS No.

7782-44-7, 11062-77-4
Record name OXYGEN
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Melting Point

-361 °F (USCG, 1999), -218.4 °C, TRIPLE POINT TEMP: 54.4 DEG K; TRIPLE POINT PRESSURE: 0.0015 ATM; HEAT OF FUSION: 3.3 CAL/G, -361 °F
Record name OXYGEN
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Record name Oxygen
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Synthesis routes and methods I

Procedure details

It can be seen that bleaching from these peroxycarbonic acid bleaches is excellent, giving substantial stain removal on a variety of stains. As evidenced from Table, the SPCC system has been studied most extensively. A number of observations may be gleaned from the Table with respect to SPCC. At a theoretical percarbonic acid yield of 15 ppm active oxygen (9.4×10-4M), outstanding bleaching is obtained at 40° in 15 minutes on hydrophilic stains such as tea, red wine and blackberry. Bleaching remains outstanding at hydrogen peroxide/precursor ratios as low at 2:1. Even at 1:1, bleaching is very good compared to state-of-the-art systems such as sodium nonanoyloxybenzene sulfonate with perborate. At a theoretical percarbonic acid yield of 5 ppm active oxygen (3.1×10-4M), bleaching of hydrophilic stains is comparable to that obtained with sodium nonanoyloxybenzene sulfonate with perborate at 10 ppm active oxygen theoretical peracid. Levels of 15 ppm active oxygen give very good bleaching at 20° C. and perceivable bleaching even as low as 10° C.
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Synthesis routes and methods II

Procedure details

It should be noted that in the absence of sulfamic acid, nitrylsulphuric acid reacts with hydrogen peroxide to produce water, oxygen and nitrososulphuric acid, which material consumes yet more peroxide. This reaction sequence leads to the catalytic destruction of the peroxide added as shown in the following equations:
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Synthesis routes and methods III

Procedure details

It has been discovered that when a cumene oxidation product mixture containing cumene hydroperoxide (CHP) and DMPC is decomposed to produce phenol, acetone and alpha-methyl styrene by passing the cumene oxidation product mixture into a decomposing vessel containing indirect heat exchange surfaces wherein the cumene oxidation product mixture and an incoming circulating stream comprising cumene hydroperoxide, phenol, acetone and an acid catalyst are admixed, reacted and cooled by passage around the indirect heat exchange surfaces and then circulating a cooled stream comprising unreacted cumene hydroperoxide, phenol and acetone from the decomposing vessel to provide the circulating stream referred to hereinabove, an improved yield of alpha-methyl styrene is realized. A net reacted stream preferably comprising a cumene hydroperoxide concentration from about 0.5 to about 5 weight percent is removed from the circulating stream and recovered. The cumene oxidation product mixture is the result of cumene oxidation with oxygen and preferably comprises a cumene hydroperoxide concentration from about 60 to about 95 weight percent. The ratio of the flow rate of the cumene oxidation product mixture to the flow rate of the circulating stream is preferably from about 1:10 to about 1:100 in the decomposing vessel. In accordance with the present invention, a suitable and preferred acid catalyst is sulfuric acid.
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Synthesis routes and methods IV

Procedure details

In FIG. 6 we show a modified Wheatstone bridge circuit to compare output of the glucose sensors 10 against the oxygen reference cell 28. The system is powered by a battery 9 that may be conveniently made by sealing a dry chemical, such as citric acid, between two printed electrodes with provisions for adding a few drops of water for activation of the battery. Other type batteries to produce about 1.5 volts for our preferred embodiment would also be useable. We prefer the 1.5 volts because in our circuit this gives the necessary 0.7 volts across the oxygen measuring cells so that plateable carbon electrodes 12 will plate from a stannous chloride electrolyte to make a visible strip as each plateable carbon electrode is plated. Looking at the first segment the resistors 40 and 41 can be chosen to cause plating of the first electrode 12 with a minimum output difference between reference cell 28 and the first glucose sensor 10. Looking further the resistor 42 may be chosen so that a different output between reference cell 28 and the second sensor 10 causes plating of the second plateable electrode 12. In the same way resistors 43 and 44 may be chosen so that we have four levels of glucose in sweat with each indicated by the location of the electrode that is plating. Obviously more glucose sensors could be added to measure glucose more exactly. Each user will need to calibrate the plating on strips 10 with glucose in the blood determined by the usual pin-prick method; this is done by marking the electrode that is plated to a silver color adjacent to an unplated carbon electrode with the amount of glucose determined by the usua pin prick method. The battery and glucose oxidase as we have described should have a minimum life of more than 18 hours so that use of one replaceable strip 7 per day should give essentially continuous monitoring. Operation of the total unit may also be described as follows: After activating battery 9 by addition of water as previously indicated, the Wheatstone Bridge modified circuitry we show operates the same as if we had separate multiple Wheatstone Bridges. Consider the first section of FIG. 6 wherein we have a typical Wheatstone Bridge formed with oxygen reference cell 28 and oxygen measuring cell of glucose sensing unit 10 in two legs of the bridge with resistors 40 and 41 in upper legs. If 28 and 10 were resistors and resistors 40 and 41 were the resistors of the same resistance as 28 and 10, no current would flow through stannous chloride electrolyte 14 to plate electrode 12. In a normal oxygen measuring cell shown in FIG. 4, oxygen diffuses through semi-permeable membrane 24 to electrolyte 23 and with impressed current from the battery, oxygen reacts to form hydrogen peroxide with a current flow as is known in the art. For ease of understanding the reference cell 28 acts as though it were a resistor of one value dependent upon amount of oxygen diffusing therein but will be essentially constant as oxygen in perspiration is known to be essentially constant. Now cell 10 also acts as though it were a resistor of differing values dependent upon the amount of oxygen left after glucose reacts with the glucose oxidase. Now resistors 40 and 41 can be chosen to have no plating of electrode 12 when no glucose is present in perspiration and the oxygen being measured in cell 10 is the same as being formed in cell 28. Now if glucose were present oxygen being measured in cell 10 would change according to glucose present and one of electrodes 12 would plate. By changing size of resistors 41, 42, 43 and 44 as the amount of glucose changes and the particular ones of electrodes 12 that plate changes accordingly. A user then calibrates the unit by marking the position of the plated electrode 12 next to the unplated electrode with amount of glucose determined by conventional methods such as the pin-prick method. A diabetic user would calibrate the unit by determining his blood glucose when he know the blood glucose is low and mark the electrode that is plated with the number determined. He then ingests a relatively large amount of glucose such as in candy and tests again and marks a second electrode that plates. His glucose variation can be read thereafter by determining location of the plated electrodes to indicate glucose present in the bloodstream. The circuitry and unit as described with changes in electrodes and enzymes should be useful to measure other components of bodily fluids as well as measuring glucose.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxygen
Reactant of Route 2
Oxygen
Reactant of Route 3
Oxygen
Reactant of Route 4
Oxygen
Reactant of Route 5
Oxygen
Reactant of Route 6
Oxygen

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